

An In-depth Technical Guide to the Synthesis of S-(2-methylphenyl) ethanethioate

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Compound of Interest

Compound Name: S-(2-methylphenyl) ethanethioate

Cat. No.: B1605889

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **S-(2-methylphenyl) ethanethioate**, a thioester of significant interest in various chemical and pharmaceutical research domains. This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data to support advanced research and development activities.

Introduction

S-(2-methylphenyl) ethanethioate, also known as S-(o-tolyl) thioacetate, is an organosulfur compound belonging to the thioester family. Thioesters are characterized by the functional group $R-C(=O)-S-R'$ and are important intermediates in organic synthesis. The presence of the tolyl group and the thioester linkage imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound.

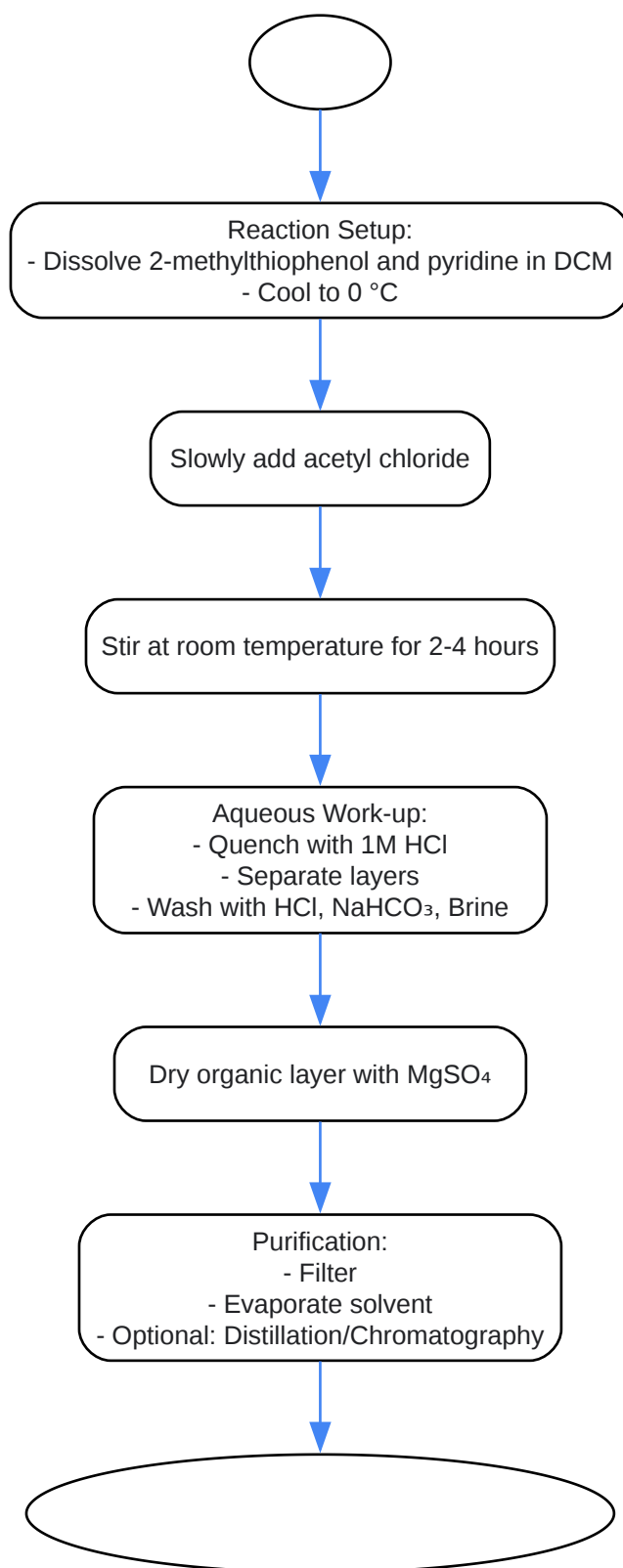
Core Synthesis Pathway

The most direct and widely employed method for the synthesis of **S-(2-methylphenyl) ethanethioate** is the acylation of 2-methylthiophenol (also known as o-thiocresol or 2-methylbenzenethiol) with an acetylating agent, typically acetyl chloride. This reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol acts as the nucleophile,

attacking the electrophilic carbonyl carbon of the acetyl chloride. The reaction proceeds with the elimination of hydrogen chloride (HCl), which is usually scavenged by a base to drive the reaction to completion.

Reaction Scheme:





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